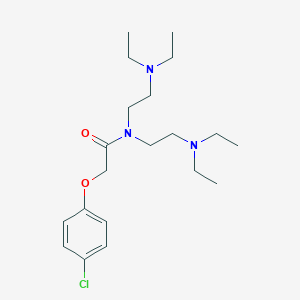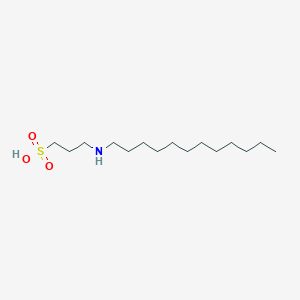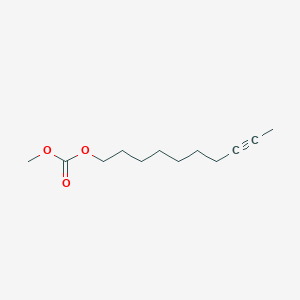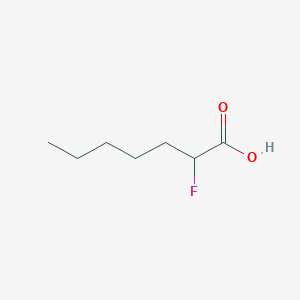
Acetamide, N,N-(bis(2-(diethylamino)ethyl))-2-(4-chlorophenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N,N-(bis(2-(diethylamino)ethyl))-2-(4-chlorophenoxy)- is a chemical compound used in scientific research. It is also known as BCECF-AM, which is an abbreviation of its full chemical name. BCECF-AM is a fluorescent dye that is used to measure intracellular pH in biological systems.
Mecanismo De Acción
BCECF-AM is a fluorescent dye that is non-fluorescent until it enters the cell and is cleaved by esterases to produce BCECF. BCECF is a pH-sensitive dye that changes its fluorescence intensity as the pH changes. This change in fluorescence intensity is used to measure intracellular pH.
Efectos Bioquímicos Y Fisiológicos
BCECF-AM has no known biochemical or physiological effects on cells or organisms. It is a non-toxic dye that is widely used in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BCECF-AM has several advantages for lab experiments. It is a non-toxic dye that can be used to measure intracellular pH in live cells. It is also a relatively inexpensive dye that is widely available. However, BCECF-AM has some limitations. It requires a fluorescence microscope or a plate reader for measurement, which can be expensive. It is also sensitive to photobleaching, which can affect the accuracy of the measurements.
Direcciones Futuras
There are several future directions for the use of BCECF-AM in scientific research. One direction is the development of new pH-sensitive dyes that are more stable and less sensitive to photobleaching. Another direction is the use of BCECF-AM in studies of diseases such as cancer, where changes in pH can affect the growth and metastasis of tumors. Finally, BCECF-AM can be used in studies of the effects of pH on cellular processes, such as protein folding and enzyme activity.
Métodos De Síntesis
BCECF-AM is synthesized through a two-step process. The first step involves the synthesis of 2-(4-chlorophenoxy)acetic acid, which is then reacted with bis(2-(diethylamino)ethyl)amine to form BCECF-AM. The reaction is carried out in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).
Aplicaciones Científicas De Investigación
BCECF-AM is widely used in scientific research to measure intracellular pH in biological systems. It is commonly used in studies of cellular physiology, such as the regulation of pH in cells and the effects of pH on cellular processes. BCECF-AM is also used in studies of diseases such as cancer, where changes in pH can affect the growth and metastasis of tumors.
Propiedades
Número CAS |
1170-51-0 |
|---|---|
Nombre del producto |
Acetamide, N,N-(bis(2-(diethylamino)ethyl))-2-(4-chlorophenoxy)- |
Fórmula molecular |
C20H34ClN3O2 |
Peso molecular |
384 g/mol |
Nombre IUPAC |
2-(4-chlorophenoxy)-N,N-bis[2-(diethylamino)ethyl]acetamide |
InChI |
InChI=1S/C20H34ClN3O2/c1-5-22(6-2)13-15-24(16-14-23(7-3)8-4)20(25)17-26-19-11-9-18(21)10-12-19/h9-12H,5-8,13-17H2,1-4H3 |
Clave InChI |
TUKRGHXMYUQLKZ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN(CCN(CC)CC)C(=O)COC1=CC=C(C=C1)Cl |
SMILES canónico |
CCN(CC)CCN(CCN(CC)CC)C(=O)COC1=CC=C(C=C1)Cl |
Otros números CAS |
1170-51-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















